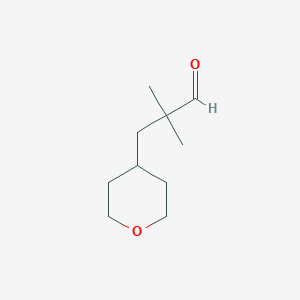

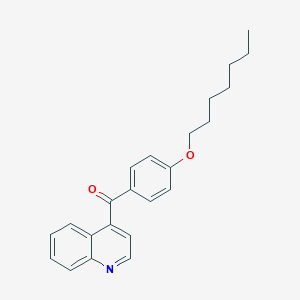

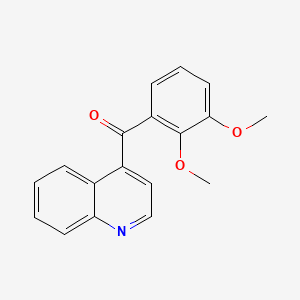

![molecular formula C16H16O2 B1459602 3',5,5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1708844-74-9](/img/structure/B1459602.png)

3',5,5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Liquid-Liquid Extraction of Carboxylic Acids

Carboxylic acids are pivotal in the production of bio-based plastics, prompting research into their recovery from aqueous streams through liquid-liquid extraction (LLX). Developments in solvent technology, including the use of ionic liquids and improvements in traditional amine and organophosphorous extractant systems, have been reviewed. These advancements address the economic challenges posed by dropping acid concentrations in TOA-based processes, exploring solvent-swing strategies for efficient acid recovery without further diluting streams (Sprakel & Schuur, 2019).

Anticancer Potentials of Cinnamic Acid Derivatives

Cinnamic acid derivatives, related to carboxylic acids through their phenyl acrylic acid functionality, have been extensively studied for their anticancer properties. Research spanning two decades has underscored the underutilized potential of these compounds in medicinal chemistry, highlighting the need for further exploration of their biological and pharmacological effects (De, Baltas, & Bedos-Belval, 2011).

Biocatalyst Inhibition by Carboxylic Acids

The inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae have been documented, particularly in the context of fermentative production. Understanding these effects is crucial for developing metabolic engineering strategies to enhance microbial tolerance and industrial performance, reflecting the importance of carboxylic acids in biotechnological applications (Jarboe, Royce, & Liu, 2013).

Novel Carboxylic Acid Bioisosteres

The search for novel carboxylic acid bioisosteres to overcome challenges in drug design, such as toxicity, metabolic stability, and membrane permeability, has been a priority. This review covers recent advancements in carboxylic acid bioisosterism, discussing the bioactivity, selectivity, and physiochemical property changes brought about by these substitutions (Horgan & O’ Sullivan, 2021).

Role of Carboxylic Acids in Environmental Processes

The role of carboxylic acids in environmental processes, particularly in the detoxification of contaminants like Cr(VI) to Cr(III) mediated by carboxylic acids, underscores their significance in environmental chemistry and remediation efforts. These processes highlight the utility of carboxylic acids in addressing environmental pollution and offer insights into the development of greener remediation technologies (Jiang et al., 2019).

Eigenschaften

IUPAC Name |

3-(3,5-dimethylphenyl)-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-10-4-11(2)6-13(5-10)14-7-12(3)8-15(9-14)16(17)18/h4-9H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYVXTDJTBQSPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5,5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

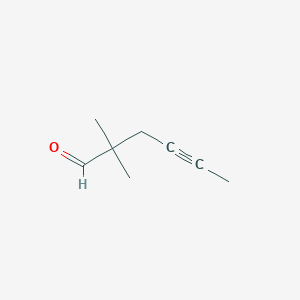

![Hydrazine, [5-chloro-2-(ethylthio)phenyl]-](/img/structure/B1459519.png)

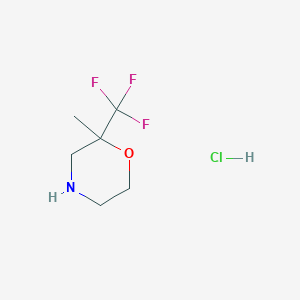

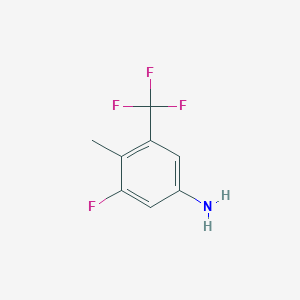

![4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1459522.png)

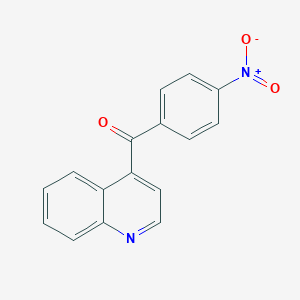

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride](/img/structure/B1459528.png)

![4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1459536.png)